1,3,2-Benzodithiazol-1-ium chloride
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Overview
Description
1,3,2-Benzodithiazol-1-ium chloride is an aromatic heterocyclic compound with a unique structure that includes a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Benzodithiazol-1-ium chloride can be synthesized through the Herz reaction, which involves the reaction of aniline derivatives with disulfur dichloride. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}_2\text{Cl} + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Herz reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride
Properties
CAS No. |
91934-41-7 |
---|---|
Molecular Formula |
C6H4ClNS2 |
Molecular Weight |
189.7 g/mol |
IUPAC Name |
1,3,2-benzodithiazol-3-ium;chloride |
InChI |
InChI=1S/C6H4NS2.ClH/c1-2-4-6-5(3-1)8-7-9-6;/h1-4H;1H/q+1;/p-1 |
InChI Key |
YACZPYPKXIFTGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)SN=[S+]2.[Cl-] |
Origin of Product |
United States |
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